molecular formula C9H13ClS B13172483 2-(3-Chloropropyl)-5-ethylthiophene

2-(3-Chloropropyl)-5-ethylthiophene

Cat. No.: B13172483
M. Wt: 188.72 g/mol
InChI Key: GIFNLHXVQGIWDU-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-5-ethylthiophene is an organic compound belonging to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a chloropropyl group at the second position and an ethyl group at the fifth position of the thiophene ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)-5-ethylthiophene typically involves the alkylation of 5-ethylthiophene with 3-chloropropyl halides. One common method is the Friedel-Crafts alkylation, where 5-ethylthiophene reacts with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)-5-ethylthiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction to remove the chlorine atom or to reduce the thiophene ring.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium thiolate or primary amines in the presence of a base like sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of 2-(3-substituted propyl)-5-ethylthiophene derivatives.

    Oxidation: Formation of this compound sulfoxide or sulfone.

    Reduction: Formation of 2-(3-propyl)-5-ethylthiophene or fully reduced thiophene derivatives.

Scientific Research Applications

2-(3-Chloropropyl)-5-ethylthiophene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-5-ethylthiophene depends on the specific chemical reactions it undergoes. In substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. In oxidation reactions, the sulfur atom in the thiophene ring is oxidized, altering the electronic properties of the compound. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloropropyl)-5-ethylthiophene is unique due to the presence of both a chloropropyl group and an ethyl group on the thiophene ring, which imparts specific chemical reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

Molecular Formula

C9H13ClS

Molecular Weight

188.72 g/mol

IUPAC Name

2-(3-chloropropyl)-5-ethylthiophene

InChI

InChI=1S/C9H13ClS/c1-2-8-5-6-9(11-8)4-3-7-10/h5-6H,2-4,7H2,1H3

InChI Key

GIFNLHXVQGIWDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)CCCCl

Origin of Product

United States

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